molecular formula C15H16ClNO2 B6422313 N-butyl-7-chloro-1-benzoxepine-4-carboxamide CAS No. 950426-46-7

N-butyl-7-chloro-1-benzoxepine-4-carboxamide

Cat. No.: B6422313
CAS No.: 950426-46-7
M. Wt: 277.74 g/mol
InChI Key: XCSRCTZKZNPEHI-UHFFFAOYSA-N
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Description

N-butyl-7-chloro-1-benzoxepine-4-carboxamide is a chemical compound with a unique structure that includes a benzoxepine ring substituted with a butyl group and a chlorine atom

Preparation Methods

The synthesis of N-butyl-7-chloro-1-benzoxepine-4-carboxamide typically involves the reaction of benzoxepine-4-carboxylates with appropriate reagents. One common method includes the use of 1,2-diaminobenzene in the presence of a catalytic amount of Bi(OTf)3 or acetic acid in toluene under reflux conditions . This method allows for the efficient formation of the desired benzoxepine ring structure.

Chemical Reactions Analysis

N-butyl-7-chloro-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of carboxylic acid derivatives.

Scientific Research Applications

N-butyl-7-chloro-1-benzoxepine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-butyl-7-chloro-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-butyl-7-chloro-1-benzoxepine-4-carboxamide can be compared with other benzoxepine derivatives, such as:

    N-butyl-1-benzoxepine-4-carboxamide: Lacks the chlorine substitution, which may result in different chemical reactivity and biological activity.

    7-chloro-1-benzoxepine-4-carboxamide: Lacks the butyl group, which can affect its solubility and interaction with biological targets.

    Benzoxepine-4-carboxamide: The parent compound without any substitutions, serving as a reference for understanding the effects of various substituents.

Properties

IUPAC Name

N-butyl-7-chloro-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-2-3-7-17-15(18)11-6-8-19-14-5-4-13(16)10-12(14)9-11/h4-6,8-10H,2-3,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSRCTZKZNPEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC2=C(C=CC(=C2)Cl)OC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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